molecular formula C19H15FN6O B2474071 N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 890940-27-9

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Cat. No. B2474071
CAS RN: 890940-27-9
M. Wt: 362.368
InChI Key: XYTMXYBJCNLSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a chemical compound that has been synthesized by researchers for its potential applications in scientific research. This compound is a novel pyrazolopyrimidine derivative that has been shown to exhibit promising biological activity in various studies.

Scientific Research Applications

Psoriasis Treatment

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide derivatives have shown potential as treatments for psoriasis. Specifically, a study identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, displaying significant antipsoriatic effects in a mouse model of psoriasis. This compound showed no recurrence of symptoms 15 days post-treatment, suggesting its effectiveness as a potential drug candidate for psoriasis (Li et al., 2016).

Anticancer Activity

Research has been conducted on pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer properties. A study synthesized a series of these derivatives and tested them for antitumor activity on human breast adenocarcinoma cell lines. Notably, one compound demonstrated potent inhibitory activity, suggesting the potential of these derivatives in cancer treatment (Abdellatif et al., 2014).

Herbicidal Activity

Compounds containing the pyrazolo[3,4-d]pyrimidin-4-one structure have also been studied for their herbicidal activity. A study found that some of these compounds showed good inhibition activities against certain plant species, indicating their potential application in agriculture (Luo et al., 2017).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their antimicrobial effects. A study synthesized a series of these compounds, with some showing moderate to outstanding activity against various bacterial and fungal strains. This indicates their potential as lead compounds for antimicrobial drug development (El-sayed et al., 2017).

Antitumor Evaluation

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidines and their antitumor activity. They tested these compounds on various cell lines, with some showing potent antitumor activity. This research highlights the potential of these compounds in antitumor drug development (Kandeel et al., 2012).

Adenosine Deaminase Inhibitors

Pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and tested for their ability to inhibit adenosine deaminase, showing excellent inhibitory activity. The most active compound was tested in rats and demonstrated significant amelioration of inflammatory alterations in experimental colitis (La Motta et al., 2009).

properties

IUPAC Name

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O/c1-12-4-2-3-5-15(12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)14-8-6-13(20)7-9-14/h2-11H,1H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTMXYBJCNLSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.